molecular formula C8H6ClNO B1281498 6-Chloroisoindolin-1-one CAS No. 58083-59-3

6-Chloroisoindolin-1-one

Cat. No.: B1281498
CAS No.: 58083-59-3
M. Wt: 167.59 g/mol
InChI Key: VCEOKEOSVQLRNW-UHFFFAOYSA-N
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Description

6-Chloroisoindolin-1-one is a chemical compound with the molecular formula C8H6ClNO It is a derivative of isoindolinone, characterized by the presence of a chlorine atom at the 6th position of the isoindolinone ring

Scientific Research Applications

6-Chloroisoindolin-1-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and dyes.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Safety and Hazards

The safety information for 6-Chloroisoindolin-1-one includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H302-H317 . Precautionary statements include P280-P305+P351+P338 .

Mechanism of Action

Target of Action

6-Chloroisoindolin-1-one is a heterocyclic compound that has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7 plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

The compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . This interaction potentially inhibits the activity of CDK7, thereby disrupting the cell cycle and exerting anti-cancer effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the function of CDK7 . By inhibiting CDK7, the compound can disrupt the normal progression of the cell cycle, which may lead to cell death or prevent the proliferation of cancer cells .

Pharmacokinetics

Molecular dynamics simulations, fragment molecular orbital calculations, and density functional theory studies have been conducted on isoindolin-1-ones, including this compound . These studies suggest that the compound has high binding affinity and stability

Result of Action

The inhibition of CDK7 by this compound can disrupt the cell cycle, potentially leading to cell death or preventing the proliferation of cancer cells . This makes this compound a promising candidate for anti-cancer action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C, away from moisture

Biochemical Analysis

Biochemical Properties

6-Chloroisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cyclin-dependent kinase 7 (CDK7), an enzyme involved in cell cycle regulation. This compound has been shown to inhibit CDK7 activity, leading to alterations in cell cycle progression . Additionally, it forms hydrogen bonds with active amino acid residues of CDK7, stabilizing the enzyme-inhibitor complex . This interaction highlights the potential of this compound as a therapeutic agent in cancer treatment.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, it affects the expression of genes related to these pathways, leading to changes in cellular metabolism and function . In addition, this compound has been reported to modulate the activity of proteins involved in DNA repair, further contributing to its anticancer effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CDK7, forming hydrogen bonds with key amino acid residues . This binding inhibits the kinase activity of CDK7, preventing the phosphorylation of target proteins involved in cell cycle progression . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have revealed that this compound maintains its inhibitory effects on CDK7 and other target proteins, leading to sustained cell cycle arrest and apoptosis in cancer cells . These findings suggest that the compound has potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings indicate the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the solubility and excretion of this compound, facilitating its clearance from the body . Additionally, the compound’s metabolites may retain some biological activity, contributing to its overall pharmacological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in certain cellular compartments, such as the nucleus and cytoplasm, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the nucleus, where it interacts with nuclear proteins and DNA . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus . Within the nucleus, the compound modulates the activity of transcription factors and other regulatory proteins, influencing gene expression and cellular processes . Additionally, this compound may also localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it exerts additional effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroisoindolin-1-one typically involves the chlorination of isoindolinone. One common method is the reaction of isoindolinone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where isoindolinone and the chlorinating agent are fed into a reactor under controlled conditions. This method ensures a consistent product yield and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloroisoindolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 6-chloroisoindoline using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of this compound-2,3-dione.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Various substituted isoindolinones depending on the nucleophile used.

    Reduction: 6-Chloroisoindoline.

    Oxidation: this compound-2,3-dione.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoisoindolin-1-one: Similar structure with a bromine atom instead of chlorine.

    6-Fluoroisoindolin-1-one: Contains a fluorine atom at the 6th position.

    6-Methylisoindolin-1-one: Has a methyl group at the 6th position.

Uniqueness

6-Chloroisoindolin-1-one is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness affects its reactivity and binding affinity, making it suitable for specific applications where other halogenated or substituted isoindolinones may not be as effective.

Properties

IUPAC Name

6-chloro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEOKEOSVQLRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500404
Record name 6-Chloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58083-59-3
Record name 6-Chloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2,3-dihydro-1H-isoindol-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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